molecular formula C10H17NO4 B1583429 Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 66494-26-6

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No.: B1583429
CAS No.: 66494-26-6
M. Wt: 215.25 g/mol
InChI Key: ACXGDYTVQAXJHI-UHFFFAOYSA-N
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Description

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a chemical compound with the molecular formula C10H17NO4. It is commonly used in organic synthesis, particularly in the preparation of various derivatives and intermediates. The compound features a cyclopropane ring, which is known for its strained nature and reactivity, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group, allowing selective reactions to occur at other functional sites. The cyclopropane ring’s strained nature makes it highly reactive, facilitating ring-opening reactions and the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
  • Methyl 1-aminocyclopropanecarboxylate
  • Methyl 1-((benzyloxy)carbonyl)amino)cyclopropanecarboxylate

Uniqueness

Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring and a Boc-protected amino group. This structure provides both reactivity and stability, making it a versatile intermediate in organic synthesis. The strained cyclopropane ring allows for unique reaction pathways that are not accessible with less strained ring systems .

Properties

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(5-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXGDYTVQAXJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338047
Record name Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66494-26-6
Record name Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 80 g of 1-(methoxycarbonyl)cyclopropanecarboxylic acid and 78 ml of triethylamine in 550 ml of toluene, to which 152 g of diphenylphosphoryl azide is added, is heated to 80° C. When the evolution of gas has ceased, the temperature is brought to 50° C. and 61 g of tert-butanol are added. After 7 hours' reaction at 80° C., the mixture is concentrated. The residue is taken up in ether, washed with saturated Na2CO3 solution, then with 1N hydrochloric acid solution, and then with NaHCO3 solution. After drying and evaporation of the organic phase, the residue is taken up in 300 ml of cyclohexane and then concentrated to dryness. The residue obtained is triturated in pentane, filtered and then dried, allowing the expected product to be isolated.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate in the synthesis of spirocyclopropanated Iprodione analogues?

A1: Methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate serves as a key starting material in the multi-step synthesis of spirocyclopropanated five-membered ring analogues of Iprodione. The researchers successfully converted this compound into the target analogue 7a in five steps with an overall yield of 28% []. This highlights the compound's utility in constructing the desired spirocyclopropane ring system, which is crucial for exploring the structure-activity relationship of Iprodione analogues.

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